2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system where a pyrazole ring is condensed with a partially hydrogenated pyridine ring. Key structural features include:
- Isopropyl group at position 2: Enhances lipophilicity and steric bulk.
- Methyl group at position 6: Stabilizes the tetrahydro-pyridine ring conformation.
- Molecular formula: C₁₁H₁₉N₃O; Molecular weight: 221.29 g/mol.
Synthetic routes for analogous compounds often employ ionic liquids (e.g., [bmim][BF₄]) or ultrasonic-assisted methods, as seen in the preparation of structurally related pyrazolo-pyridines .
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-5-4-7(3)11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3 |
InChI Key |
CSPBPYXIRCSJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)NN(C2=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation on Pyrazole Precursors
The majority of reported syntheses utilize 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles. For the target compound, 3-amino-1-isopropylpyrazole (1) reacts with methyl-substituted 1,3-diketones (2) under acidic conditions:
Reaction Scheme
Mechanism :
-
Nucleophilic attack by the pyrazole amino group on the diketone’s carbonyl.
-
Cyclodehydration forms the pyridine ring.
Table 1: Classical Synthesis Parameters
Pyrazole Ring Formation on Pyridine Scaffolds
Alternative routes begin with pyridine derivatives. For example, 4-chloro-6-methyl-2-isopropylpyridine (3) undergoes [3+2] cycloaddition with hydrazine:
Reaction Scheme
Key Considerations :
-
Chlorine at C4 directs hydrazine attack for pyrazole fusion.
Modern Catalytic Methods
AC-SO3H-Catalyzed Cascade Reactions
A 2023 innovation employs AC-SO3H to catalyze pyrano-pyrazole to pyrazolo-pyridine conversion:
Procedure :
-
React 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (4) with aniline in ethanol.
-
AC-SO3H (10 mol%) facilitates ring-opening/closure at room temperature.
Mechanism :
-
Acid-catalyzed pyrano ring opening generates an acyclic intermediate.
-
Nucleophilic attack by aniline’s amine forms the tetrahydro-pyridine ring.
Table 2: Catalytic Synthesis Optimization
| Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|
| 5 mol% | 24 | 45 |
| 10 mol% | 12 | 72 |
| 15 mol% | 8 | 68 |
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Classical (Acid) | Catalytic (AC-SO3H) |
|---|---|---|
| Temperature | Reflux (80°C) | RT (25°C) |
| Reaction Time | 6–12 h | 8–12 h |
| Atom Economy | 68% | 82% |
| Scalability | Moderate | High |
| Byproduct Formation | High | Low |
Industrial and Pharmacological Applications
The target compound serves as a precursor to:
-
Antifungal agents : Benzophenone derivatives via Ullmann coupling.
-
Insecticides : Diazinon analogs through thiophosphorylation.
Gram-Scale Synthesis :
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Ring Fusion: [3,4-b] vs. [3,4-c] fusion alters substituent spatial orientation. For example, [3,4-b] derivatives position substituents closer to the pyrazole N-atoms, influencing electronic interactions with biological targets .
Substituent Effects :
- Cyclohexyl vs. Isopropyl : Cyclohexyl () increases steric hindrance and lipophilicity (ClogP ~3.2) compared to isopropyl (ClogP ~2.8), impacting membrane permeability .
- Hydroxyl Group : The 3-OH in the target compound enables hydrogen bonding, a feature critical for binding to ERRα in patented therapeutic agents .
Challenges and Data Gaps
- Property Data : Melting points, solubility, and toxicity profiles are sparsely reported for these compounds, limiting comparative analyses.
- Divergent Applications : Hydrophilic substituents (e.g., 3-OH) favor pharmaceutical uses, while hydrophobic groups (e.g., cyclohexyl) may suit material science applications .
Q & A
Q. What are the recommended synthetic routes for 2-isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Cyclocondensation : Reflux a mixture of 3-aminopyrazole derivatives and cyclic ketones (e.g., 4-methylcyclohexanone) in ethanol for 2–4 hours to form the tetrahydro-pyrazolo-pyridine backbone .
Functionalization : Introduce the isopropyl group via nucleophilic substitution using isopropyl bromide in the presence of a base (e.g., K2CO3) under reflux in DMF .
Optimization Tips :
- Use ionic liquids like [bmim][BF4] to enhance reaction rates and yields .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Focus on the pyrazole NH proton (δ 10.5–12.0 ppm) and the tetrahydro-pyridine ring protons (δ 1.5–3.0 ppm for CH2 groups) . The isopropyl group shows a doublet near δ 1.2–1.4 ppm .
- IR : Confirm the hydroxyl group (broad peak at 3200–3400 cm<sup>−1</sup>) and pyrazole C=N stretch (1600–1650 cm<sup>−1</sup>) .
- HRMS : Validate molecular formula (C11H19N3O) with exact mass 209.1529 .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer :
- Recrystallization : Use a DMF/EtOH (1:1) mixture to dissolve the crude product, followed by slow cooling to isolate crystals .
- Chromatography : For polar impurities, employ silica gel column chromatography with a gradient eluent (e.g., 10–30% MeOH in CH2Cl2) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazolo-pyridines?
- Methodological Answer :
- SAR Analysis : Compare substituent effects using a library of analogs (e.g., methyl vs. phenyl groups at position 6). For example, 6-methyl derivatives often show enhanced metabolic stability over bulkier substituents .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), correlating binding affinity with experimental IC50 values .
Key Data :
| Substituent | IC50 (µM) | Target Protein | Reference |
|---|---|---|---|
| 6-Methyl | 0.45 | PKA | |
| 6-Phenyl | 2.10 | PKA |
Q. How can computational methods predict regioselectivity in electrophilic substitution reactions on the pyrazolo-pyridine core?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level to identify electron-rich sites. The 3-hydroxyl group directs electrophiles to position 5 .
- Hammett Plots : Corlate substituent σ values with reaction rates to validate computational predictions .
Q. What protocols mitigate degradation during long-term storage of this compound?
- Methodological Answer :
- Stability Testing : Store samples in amber vials under argon at −20°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN) monthly .
- Lyophilization : For aqueous solutions, lyophilize with 5% trehalose to prevent hydrolysis of the pyrazole ring .
Methodological Best Practices
Q. How should researchers design control experiments to validate synthetic intermediates?
- Answer :
- Use isotopic labeling (e.g., <sup>15</sup>N-3-aminopyrazole) to track nitrogen incorporation in the pyrazole ring via <sup>15</sup>N NMR .
- Employ HPLC-MS spiking : Co-inject intermediates with authentic standards to confirm retention times and mass spectra .
Q. What in vitro assays are most suitable for evaluating the kinase inhibition potential of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
